2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide
Overview
Description
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide is a compound that belongs to the class of 1,2,3-triazoles. This class of compounds is known for its diverse applications in medicinal chemistry, materials science, and chemical biology. The unique structure of 1,2,3-triazoles allows them to participate in a variety of chemical reactions, making them valuable in the synthesis of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another class of triazoles with similar chemical properties but different biological activities.
Indole Derivatives: Compounds with a similar aromatic structure but different functional groups and applications.
Uniqueness
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-6(2)10-8(14)5-13-4-7(3-9)11-12-13/h4,6H,3,5,9H2,1-2H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWHOWOPZQSKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(N=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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